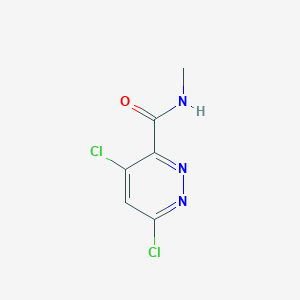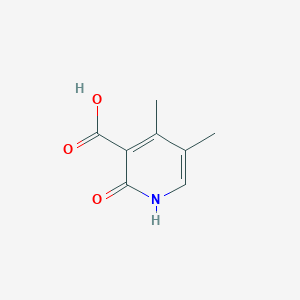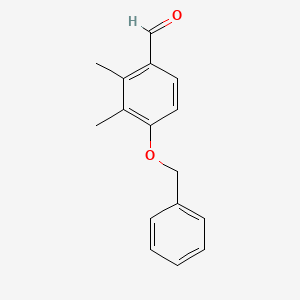
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide has been studied for its potential applications in various scientific disciplines. In particular, it has been studied for its potential use as an inhibitor of phosphodiesterase-4 (PDE4) enzymes, which are involved in the regulation of various cellular processes. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target proteins in the cytoskeleton of oomycetes
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide in laboratory experiments offers several advantages. For example, this compound is relatively stable and has a low cost, making it an ideal choice for use in experiments. Additionally, this compound is easily synthesized, making it readily available for use in experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future applications of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide are numerous. For example, this compound could be used to develop new drugs for the treatment of various diseases, such as inflammation and oxidative stress. Additionally, this compound could be used to develop new compounds for use in biotechnology applications, such as gene therapy. Additionally, this compound could be used to develop new compounds for use in drug delivery systems, such as nanoparticles. Finally, this compound could be used to develop new compounds for use in materials science applications, such as nanomaterials.
Métodos De Síntesis
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is synthesized using a two-step reaction process. The first step involves the N-alkylation of 2-chloro-6-(trifluoromethyl)benzamide with methyl iodide to form this compound. The second step involves the deprotection of the N-methyl group using hydrochloric acid. The overall yield of the reaction is approximately 85%.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIEJSHGINLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)





![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)
